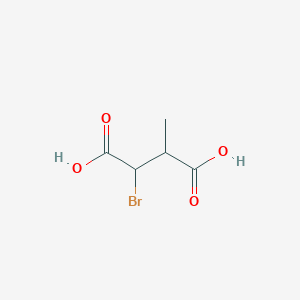
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate, also known as CPP or chlorprothixene, is a chemical compound that belongs to the class of phenothiazine derivatives. CPP has been widely used in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and psychiatry. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have antipsychotic, anxiolytic, and sedative effects. It has been used to treat schizophrenia, bipolar disorder, and anxiety disorders. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is not fully understood. However, it is believed to act as an antagonist of dopamine and serotonin receptors in the brain. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. The exact mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is still being studied.
Effets Biochimiques Et Physiologiques
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which are associated with the symptoms of schizophrenia. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have sedative and anxiolytic effects, which are associated with the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its effects are well-documented. However, there are also limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments. Its mechanism of action is not fully understood, and its effects can vary depending on the dosage and administration method.
Orientations Futures
There are several future directions for the study of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate. One area of research could focus on understanding its mechanism of action and how it affects different neurotransmitters in the brain. Another area of research could focus on developing new derivatives of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate with improved therapeutic properties. Additionally, more studies could be conducted to explore the potential use of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in cancer treatment.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method is well-established, and its effects on the brain and body have been extensively studied. While there are limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments, its potential for future research is promising. Further studies could lead to the development of new treatments for various disorders and diseases.
Méthodes De Synthèse
The synthesis of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 1-pyrrolidinepropanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. The synthesis method of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been well-established and is widely used in research laboratories.
Propriétés
Numéro CAS |
6470-43-5 |
|---|---|
Nom du produit |
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
Formule moléculaire |
C14H18ClNO2 |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Clé InChI |
BJRDJWSBYLPXMR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




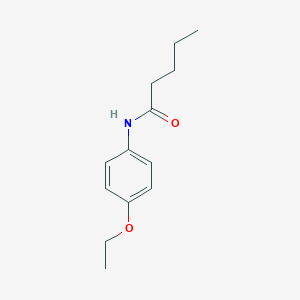
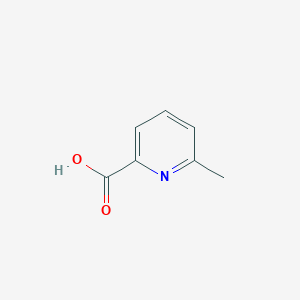
![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

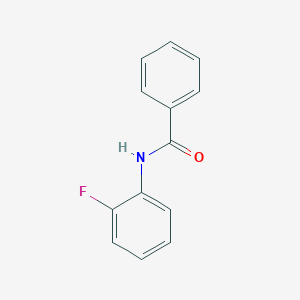
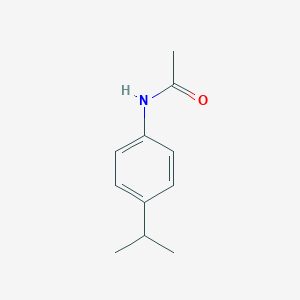

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)


![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
